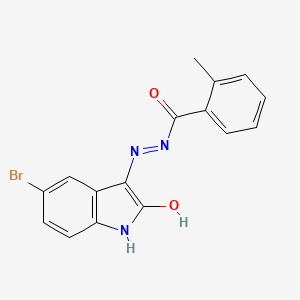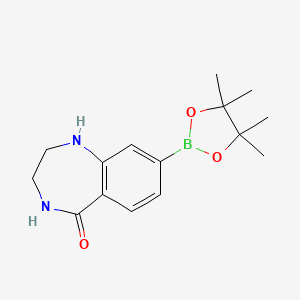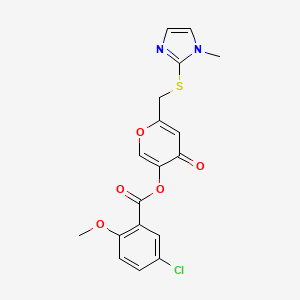![molecular formula C21H22N4O4S2 B2929184 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 681435-97-2](/img/structure/B2929184.png)
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a chemical entity of biological interest . It has a molecular formula of C20H21N3O5S, a net charge of 0, an average mass of 415.465, and a mono-isotopic mass of 415.12019 . The compound is also known as a thienopyridine .
Molecular Structure Analysis
The compound’s InChI (IUPAC International Chemical Identifier) string isInChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25) . The SMILES (Simplified Molecular Input Line Entry System) string is CC (=O)N1CCC2=C (C1)SC (=C2C#N)NC (=O)C3=CC (=C (C (=C3)OC)OC)OC . Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H21N3O5S, a net charge of 0, an average mass of 415.465, and a mono-isotopic mass of 415.12019 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antitumor Evaluation
Research has delved into the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives from cyanoacetylhydrazine, leading to compounds with significant anti-tumor properties. These compounds demonstrated higher inhibitory effects on tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, compared to the reference drug doxorubicin. Molecular modeling further supported the high inhibitory potential of selected compounds (Mohareb, Abdallah, & Abdelaziz, 2014).
Chemical Transformations and Synthesis
Studies have also focused on chemical transformations involving thieno[2,3-b]pyridine systems, leading to the direct introduction of C-substituents and the synthesis of novel pyridine derivatives. These transformations are critical for creating diverse chemical entities with potential applications in drug development and material science (Klemm, Muchiri, & Louris, 1984).
Insecticidal Applications
The synthesis of pyridine derivatives has extended to the development of compounds with significant insecticidal activities. For instance, certain pyridine derivatives have been synthesized and tested against cowpea aphid, demonstrating substantial aphidicidal activities. This research paves the way for the development of new, more effective insecticides for agricultural use (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Pharmacological Characterization
Another area of research includes the pharmacological characterization of compounds with similar structural features, focusing on their potential as κ-opioid receptor antagonists. Such studies provide insights into the therapeutic potential of these compounds in treating depression and addiction disorders, highlighting the importance of structural modifications in enhancing biological activity (Grimwood et al., 2011).
Eigenschaften
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-14(26)24-11-8-17-18(12-22)21(30-19(17)13-24)23-20(27)15-4-6-16(7-5-15)31(28,29)25-9-2-3-10-25/h4-7H,2-3,8-11,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOAMQHPNBIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2929102.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2929103.png)


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2929109.png)

![(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B2929113.png)


![7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2929120.png)

![8-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2929122.png)
![Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2929123.png)
